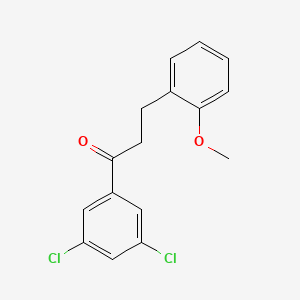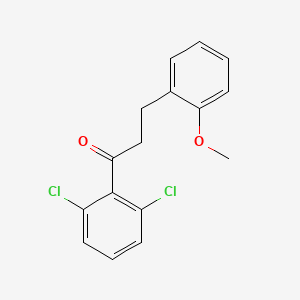
2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of compounds similar to 2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone has been extensively studied. For instance, the structure of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed using IR and single crystal X-ray diffraction studies. The vibrational wavenumbers were calculated using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which showed good agreement with the experimental data. The geometrical parameters obtained from XRD studies were consistent with the calculated values, indicating the reliability of the computational methods in predicting molecular structures .
Synthesis Analysis
Synthesis of related fluorinated compounds involves various strategies. For example, 4-[18F]Fluorophenol, a versatile synthon for complex radiopharmaceuticals, was synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride with subsequent deprotection, yielding a significant radiochemical yield . Another compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was synthesized by treating a specific triazole with sodium methoxide . These methods demonstrate the complexity and precision required in the synthesis of fluorinated aromatic compounds.
Chemical Reactions Analysis
The synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone provides insight into the chemical reactions involving fluorinated compounds. The process involved heating the precursor with ethanol and orthophosphoric acid, followed by purification steps to yield the desired product . This example illustrates the typical reactions and conditions that might be relevant for synthesizing compounds like this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by their stability and electronic properties. The NBO analysis of the (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one revealed stability arising from hyper-conjugative interactions and charge delocalization. The first hyperpolarizability of this compound was found to be significantly higher than that of standard NLO materials like urea, indicating its potential in nonlinear optical applications. The HOMO-LUMO transition suggested an electron density transfer from the chlorophenyl to the fluorophenyl ring, which is a crucial aspect of their reactivity .
Scientific Research Applications
1. Intermolecular Interactions in Derivatives
A study conducted by Shukla et al. (2014) explored the synthesis and characterization of 1,2,4-triazole derivatives, including fluoro and chloro derivatives. These compounds demonstrated various intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X, π⋯π, and lp⋯π interactions. This research is significant in understanding the molecular structures and intermolecular interactions of such compounds, which include 2'-Chloro-4'-fluoro derivatives (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).
2. Copolymerization with Styrene
Research on novel copolymers of styrene involving halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates was conducted by Savittieri et al. (2022). This study included the synthesis and characterization of various derivatives, including 2-chloro-4-fluoro derivatives. These copolymers were analyzed for their composition, structure, and thermal decomposition properties, contributing to the understanding of copolymerization processes involving chloro and fluoro derivatives (Savittieri, C. R., Tinsley, S. M., Diehn, A. J., et al., 2022).
3. Photoalignment in Liquid Crystals
A 2013 study by Hegde et al. examined the photoalignment capabilities of prop-2-enoates derived from thiophene, including fluoro-substituted derivatives. This research highlighted the influence of fluoro-substituents on the photoalignment of liquid crystals, demonstrating potential applications in liquid crystal displays (LCDs) (Hegde, G., Ata Alla, R., Matharu, A., & Komitov, L., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(18)10-14(13)17/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFMTYBIYTGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644340 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-34-2 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














